molecular formula C23H26N2O5 B11018282 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11018282
M. Wt: 410.5 g/mol
InChI Key: AMUAALORHBYNPN-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both indene and indole moieties, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Indole Moiety: This involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling of Indene and Indole Moieties: This step usually involves amide bond formation through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: This can result in the formation of reduced indene or indole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has been studied for various applications:

Mechanism of Action

The mechanism by which N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its dual indene and indole structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-25-17-12-22(30-5)20(28-3)10-14(17)8-18(25)23(26)24-16-7-6-13-9-19(27-2)21(29-4)11-15(13)16/h8-12,16H,6-7H2,1-5H3,(H,24,26)

InChI Key

AMUAALORHBYNPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCC4=CC(=C(C=C34)OC)OC)OC)OC

Origin of Product

United States

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